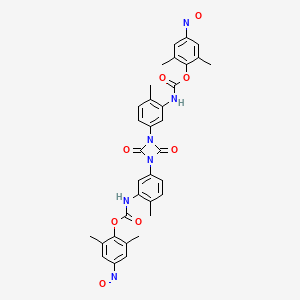

Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate

Description

Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate is a complex biscarbamate derivative characterized by its unique structural motifs. The molecule features two carbamate groups linked via a 2,4-dioxo-1,3-diazetidine core, flanked by 6-methyl-3,1-phenylene spacers. Each terminal carbamate group is substituted with a 2,6-dimethyl-4-nitrophenyl moiety, introducing steric bulk and electron-withdrawing nitro groups.

Properties

CAS No. |

67599-07-9 |

|---|---|

Molecular Formula |

C34H30N6O8 |

Molecular Weight |

650.6 g/mol |

IUPAC Name |

(2,6-dimethyl-4-nitrosophenyl) N-[5-[3-[3-[(2,6-dimethyl-4-nitrosophenoxy)carbonylamino]-4-methylphenyl]-2,4-dioxo-1,3-diazetidin-1-yl]-2-methylphenyl]carbamate |

InChI |

InChI=1S/C34H30N6O8/c1-17-7-9-25(15-27(17)35-31(41)47-29-19(3)11-23(37-45)12-20(29)4)39-33(43)40(34(39)44)26-10-8-18(2)28(16-26)36-32(42)48-30-21(5)13-24(38-46)14-22(30)6/h7-16H,1-6H3,(H,35,41)(H,36,42) |

InChI Key |

INSSUWNJBNOSED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)NC(=O)OC4=C(C=C(C=C4C)N=O)C)NC(=O)OC5=C(C=C(C=C5C)N=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate generally involves:

- Formation of the diazetidine core structure with appropriate substitution.

- Introduction of carbamate groups via reaction with suitable isocyanates or carbamoyl chlorides.

- Attachment of the 2,6-dimethyl-4-nitrophenyl moieties through nucleophilic substitution or coupling reactions.

This process is typically multi-step and requires controlled reaction conditions such as temperature regulation, use of catalysts, and inert atmosphere to prevent side reactions and degradation.

Stepwise Preparation Details

| Step | Description | Reagents/Conditions | Analytical Confirmation |

|---|---|---|---|

| 1 | Synthesis of (2,4-dioxo-1,3-diazetidine) core | Cyclization of appropriate diamines and diketones under controlled heating | NMR, Mass Spectrometry |

| 2 | Introduction of carbamate groups | Reaction with carbamoyl chlorides or isocyanates in presence of base (e.g., triethylamine) | IR spectroscopy (carbamate C=O stretch), NMR |

| 3 | Attachment of 2,6-dimethyl-4-nitrophenyl groups | Nucleophilic aromatic substitution or coupling using activated phenyl derivatives | Mass spectrometry, Elemental analysis |

| 4 | Purification | Recrystallization or chromatographic techniques | Melting point, HPLC purity |

Reaction Conditions and Catalysts

- Temperature: Reactions are often performed at moderate temperatures (25–80 °C) to balance reaction rate and stability.

- Catalysts: Bases such as triethylamine facilitate carbamate formation by scavenging HCl.

- Solvents: Polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred to dissolve reactants and stabilize intermediates.

- Atmosphere: Inert atmosphere (nitrogen or argon) is used to prevent oxidation or moisture interference.

Analytical Techniques for Structure Confirmation

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are essential to confirm the chemical environment of carbamate and aromatic protons and carbons.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with the target compound.

- Infrared Spectroscopy (IR): Identifies characteristic carbamate C=O stretch (~1700 cm^-1).

- Elemental Analysis: Verifies the composition matching the theoretical values.

Research Findings and Data

A recent synthesis report (EvitaChem, 2025) highlights the importance of stepwise control and purification to achieve high purity this compound, noting:

- Yield optimization is sensitive to the molar ratios of reagents.

- Side reactions can be minimized by maintaining low moisture and oxygen levels.

- The final product exhibits stability under ambient conditions but requires storage under desiccation for long-term use.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 25–80 °C | Controlled heating for optimal reaction kinetics |

| Solvent | Dichloromethane, THF | Polar aprotic solvents preferred |

| Catalyst/Base | Triethylamine | Scavenges acid byproducts |

| Atmosphere | Nitrogen or Argon | Prevents oxidation/moisture interference |

| Purification | Recrystallization, Chromatography | Ensures high purity |

| Analytical Methods | NMR, MS, IR, Elemental Analysis | Structure confirmation |

Chemical Reactions Analysis

Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate can undergo various chemical reactions, including:

Oxidation: The nitro groups in the compound can be further oxidized under specific conditions, leading to the formation of more highly oxidized derivatives.

Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents on the rings are replaced by other groups under the influence of electrophiles.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, inhibiting their activity or altering their function. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily biscarbamates and related derivatives, which share functional groups but differ in substituents and backbone architecture. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Differences and Implications

The 2,6-dimethyl-4-nitrophenyl substituents introduce steric hindrance, which may reduce enzymatic degradation rates relative to simpler carbamates like allophanate .

Backbone Architecture: The 2,4-dioxo-1,3-diazetidine core distinguishes the compound from analogs with phenylenebis(iminocarbonyl) backbones. This heterocyclic core could influence binding affinity to biological targets, such as fungal acetylcholinesterase or insect cuticle proteins .

Research Findings and Limitations

- Synthesis and Characterization : The refinement of similar compounds (e.g., thiophanate-methyl) using tools like SHELXL highlights the importance of crystallographic data for verifying biscarbamate structures .

- Gaps in Data : Direct pharmacological or pesticidal data for the target compound are absent in the provided evidence. Its properties are inferred from structural parallels to documented carbamates.

Biological Activity

Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate (CAS Number: 67599-07-9) is a compound with notable potential in various biological applications. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 198.30 g/mol. The structure includes multiple functional groups that may interact with biological systems.

| Property | Value |

|---|---|

| CAS Number | 67599-07-9 |

| Molecular Formula | C₁₂H₂₂N₄O₆ |

| Molecular Weight | 198.30 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that biscarbamates can exhibit antibacterial properties. The presence of nitrophenyl groups may enhance interaction with microbial cell walls, leading to increased cytotoxicity against certain bacterial strains .

- Cytotoxicity : The compound has been tested for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

- Enzyme Inhibition : Biscarbamates have been evaluated for their ability to inhibit specific enzymes linked to disease processes. The structure of this compound suggests potential as an enzyme inhibitor in metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and provided insights applicable to biscarbamates:

- Study on Anticancer Activity : A study evaluated the anticancer properties of similar biscarbamates against various human cancer cell lines (e.g., HeLa and MCF7). Results indicated significant cytotoxicity compared to control groups .

- Antibacterial Screening : Research involving the antibacterial efficacy of nitro-substituted phenyl compounds revealed that variations in substituents significantly affect activity levels against Gram-positive and Gram-negative bacteria .

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate, and how can purity be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. A plausible route includes:

- Step 1 : Preparation of the diazetidine-dione core via cyclization of urea derivatives under acidic conditions, as seen in analogous bis-heterocycle syntheses .

- Step 2 : Carbamate formation using 2,6-dimethyl-4-nitrophenyl isocyanate under inert conditions to avoid hydrolysis.

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in DCM/hexane. Membrane separation technologies (e.g., nanofiltration) can further isolate high-purity fractions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm aromatic proton environments and carbamate/diazetidine carbonyl signals. - HMBC can resolve nitrophenyl group interactions .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis to resolve stereoelectronic effects in the diazetidine ring and carbamate linkages .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or supramolecular applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron density distribution, focusing on the nitrophenyl (electron-withdrawing) and carbamate (electron-donating) moieties.

- Molecular Dynamics : Simulate interactions with solvents (e.g., DMSO) or host-guest systems to evaluate stability and binding affinities .

- TD-DFT : Predict UV-Vis absorption spectra for potential photochemical applications .

Q. What experimental strategies address contradictions in observed vs. predicted thermal stability data?

- Methodological Answer :

- TGA-DSC : Perform under nitrogen/air to compare decomposition profiles. Discrepancies may arise from polymorphic forms or residual solvents.

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy () and identify degradation mechanisms (e.g., carbamate cleavage vs. nitro group reduction) .

- In Situ FTIR : Monitor real-time structural changes during heating to correlate degradation pathways with functional group loss .

Q. How does the compound’s steric hindrance influence its utility as a monomer in polymer synthesis?

- Methodological Answer :

- Polymerization Screening : Test step-growth polymerization with diols/diamines under varying temperatures. Steric effects from dimethyl and nitrophenyl groups may reduce reactivity; use bulky catalysts (e.g., DBU) to mitigate .

- GPC Analysis : Compare molecular weight distributions to assess chain propagation efficiency.

- SEM/TEM : Characterize morphology of resulting polymers to link steric effects to crystallinity .

Q. What mechanistic insights explain the compound’s reactivity with nucleophiles in substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to determine if rate-limiting steps involve C–O (carbamate) or N–C (diazetidine) bond cleavage.

- Hammett Studies : Correlate substituent effects (e.g., nitro vs. methyl groups) on reaction rates with σ values to identify electronic vs. steric control .

- Trapping Intermediates : Employ in situ NMR or EPR to detect radical or ionic intermediates during nucleophilic attacks .

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- 2D NMR : Utilize - COSY and NOESY to assign overlapping aromatic signals.

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in diazetidine) causing splitting inconsistencies .

- Crystallography-Guided Refinement : Cross-validate NMR assignments with X-ray-derived bond angles and torsional constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.